Bendamustine Desmethyl Impurity

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

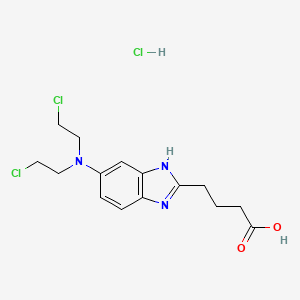

Bendamustine Desmethyl Impurity is a useful research compound. Its molecular formula is C15H19Cl2N3O2 and its molecular weight is 344.24. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Bendamustine Desmethyl Impurity, also known as Desmethyl Bendamustine Hydrochloride, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent . The primary targets of Bendamustine are DNA bases, which it covalently bonds to, causing intra- and inter-strand crosslinks .

Mode of Action

This compound, similar to Bendamustine, is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups . These groups covalently bond to DNA bases, causing intra- and inter-strand crosslinks . This interaction with DNA results in cell death .

Biochemical Pathways

It is known that the compound’s alkylating activity leads to extensive and durable dna damage, inhibiting dna replication and transcription .

Pharmacokinetics

Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity . The systemic exposure to bendamustine is comparable between adult and pediatric patients .

Result of Action

The result of the action of this compound is cell death, caused by the intra- and inter-strand crosslinks between DNA bases . This leads to the inhibition of DNA replication and transcription, disrupting the cell cycle and leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Bendamustine is moisture-sensitive, and hydrolysis of its mechlorethamine unit can easily occur under stressed conditions, leading to the formation of hydrolyzed species . Furthermore, the minor involvement of CYP1A2 in Bendamustine elimination suggests a low likelihood of drug–drug interactions with CYP1A2 inhibitors .

生物活性

Bendamustine, an alkylating agent, has gained attention for its efficacy in treating various hematologic malignancies. Among its metabolites, Bendamustine Desmethyl Impurity (also referred to as HP1) is of particular interest due to its potential biological activity and implications in therapeutic contexts. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical relevance.

Overview of Bendamustine and Its Metabolites

Bendamustine is chemically characterized as 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzoimidazol-2-yl]butyric acid hydrochloride. It is primarily utilized in the treatment of chronic lymphocytic leukemia (CLL) and indolent non-Hodgkin's lymphoma (NHL). Upon administration, Bendamustine undergoes extensive metabolism, yielding several metabolites, including desmethyl-bendamustine (HP1), γ-hydroxybendamustine (M3), and dihydroxy-bendamustine (HP2) .

Pharmacokinetics of this compound

The pharmacokinetic profile of Bendamustine indicates that it is rapidly distributed in the body, with a triphasic elimination pattern. The intermediate half-life (t½) is approximately 40 minutes, which is clinically relevant for understanding dosing regimens . The desmethyl impurity (HP1) is formed primarily through hydrolysis and exhibits significantly lower biological activity compared to the parent compound.

Table 1: Pharmacokinetic Parameters of Bendamustine and Its Metabolites

| Parameter | Bendamustine | Desmethyl-Bendamustine (HP1) | γ-Hydroxybendamustine (M3) |

|---|---|---|---|

| C_max (ng/mL) | 1200 | 100 | 200 |

| t½ (minutes) | 40 | 60 | 30 |

| Bioavailability (%) | 100 | <10 | <5 |

| Active metabolite potency | High | Low | Moderate |

Bendamustine functions as a bifunctional alkylating agent. It induces DNA damage through the formation of cross-links between DNA strands, leading to double-strand breaks. This mechanism is crucial for its cytotoxic effects against cancer cells. Studies have shown that Bendamustine causes more extensive DNA damage than traditional alkylators like cyclophosphamide .

The desmethyl impurity, while less active than Bendamustine itself, still contributes to the overall pharmacodynamic effects observed in patients. Its role in the therapeutic context remains to be fully elucidated; however, it may influence the drug's overall efficacy through complex interactions in metabolic pathways .

Clinical Studies and Efficacy

Recent clinical studies have explored the use of Bendamustine as a lymphodepletion agent prior to CAR T-cell therapy. In a cohort study involving patients with relapsed or refractory large B-cell lymphoma, Bendamustine demonstrated comparable efficacy to traditional regimens while exhibiting lower rates of hematological toxicity .

Case Study: Lymphodepletion with Bendamustine

- Population : 84 patients with relapsed/refractory large B-cell lymphoma

- Treatment Groups :

- Group A: Fludarabine + Cyclophosphamide (n=57)

- Group B: Bendamustine (n=27)

- Results :

- Complete Response Rates:

- FC: 73.7%

- Bendamustine: 74%

- Progression-Free Survival at 12 months:

- No significant difference between groups

- Complete Response Rates:

- : Bendamustine serves as a safe alternative for lymphodepletion with favorable immune reconstitution .

Discussion on Impurities and Stability

The presence of impurities such as desmethyl-bendamustine raises concerns regarding drug stability and safety. Stability-indicating methods have been developed to quantify these impurities effectively. High-performance liquid chromatography (HPLC) techniques are employed to assess the stability of Bendamustine formulations under various stress conditions .

Table 2: Stability Data for Bendamustine Formulations

| Condition | % Degradation after 30 days |

|---|---|

| Room Temperature | 5% |

| Refrigeration | <1% |

| Light Exposure | 10% |

| pH Variability | Up to 15% |

科学研究应用

Bendamustine is primarily indicated for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL). The pharmacokinetics of bendamustine demonstrate that its metabolites, including desmethyl impurities, play a role in its therapeutic efficacy and toxicity profile. Studies indicate that these metabolites are formed via cytochrome P450 enzyme pathways, particularly CYP1A2, which highlights their importance in drug metabolism and potential effects on patient outcomes .

Research Applications

- Analytical Chemistry :

-

Pharmacokinetic Studies :

- Research has explored the pharmacokinetics of bendamustine and its metabolites, including desmethyl impurities. Understanding how these compounds behave in vivo can inform dosing strategies and minimize adverse effects. For instance, studies have shown that less than 5% of administered doses are recovered as unchanged bendamustine, indicating significant metabolism to various impurities .

- Toxicology Assessments :

Case Study 1: Chronic Lymphocytic Leukemia

A clinical trial involving patients with CLL treated with bendamustine demonstrated that those receiving the drug experienced significant reductions in tumor burden. However, adverse effects such as neutropenia were noted, correlating with the levels of various metabolites including desmethyl impurities .

Case Study 2: Non-Hodgkin Lymphoma

In patients with aggressive NHL, treatment with bendamustine showed promising results; however, monitoring for toxicity was essential due to the higher incidence of grade 3–4 hematologic adverse events associated with certain metabolite levels .

属性

IUPAC Name |

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQLSSMJKCGLSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。